Pyridin-4-ylmethyl-thiophen-2-ylmethylamine
Description
Contextualization of Pyridin-4-ylmethyl-thiophen-2-ylmethylamine within Modern Chemical Science
This compound is a distinct heterocyclic compound that integrates pyridine (B92270) and thiophene (B33073) rings through a secondary amine linkage. While specific research on this exact molecule is not extensively documented in publicly available literature, its structural components are of significant interest in contemporary chemical science. The pyridine ring, a six-membered aromatic heterocycle containing one nitrogen atom, and the thiophene ring, a five-membered aromatic heterocycle with a sulfur atom, are foundational scaffolds in numerous functional molecules. The secondary amine bridge introduces a degree of flexibility and a key site for hydrogen bonding, which can significantly influence the molecule's chemical and physical properties. The study of such novel compounds is driven by the continuous search for new materials and therapeutic agents with enhanced or unique functionalities.
The combination of these specific moieties in this compound positions it as a noteworthy subject for investigation. Its structure suggests potential applications in coordination chemistry, where the nitrogen and sulfur atoms can act as ligands for metal ions, and in medicinal chemistry, where similar structures have shown a range of biological activities. The exploration of such previously uncharacterized molecules is crucial for expanding the known chemical space and uncovering new scientific principles and applications.
Strategic Importance of Amine-Linked Heterocycles in Synthetic Chemistry and Material Science
Amine-linked heterocycles are a strategically important class of organic compounds due to their versatile applications in both synthetic chemistry and material science. The amine linker provides a modular approach to connect different heterocyclic systems, allowing for the fine-tuning of electronic, optical, and biological properties.
In synthetic chemistry , these compounds serve as versatile building blocks and intermediates. The amine group can be further functionalized, enabling the construction of more complex molecular architectures. The nitrogen atom's lone pair of electrons makes amines basic and nucleophilic, allowing them to participate in a wide array of chemical reactions. uomustansiriyah.edu.iq Heterocyclic amines, where the nitrogen is part of a ring, are particularly common and many possess important biological properties. pressbooks.pub The synthesis of such compounds often involves well-established and efficient methods, making them accessible for a wide range of research. enamine.net
In material science , amine-linked heterocycles are integral to the development of advanced materials. The presence of heteroatoms and aromatic rings can impart desirable electronic properties, making them suitable for applications in organic electronics, such as organic light-emitting diodes (OLEDs) and organic photovoltaics (OPVs). The ability of the amine and heterocyclic nitrogen atoms to coordinate with metal ions is also exploited in the design of metal-organic frameworks (MOFs) and coordination polymers, which have applications in gas storage, catalysis, and sensing. The hydrogen bonding capabilities of the amine linker can also influence the self-assembly and packing of molecules in the solid state, which is critical for controlling the properties of crystalline materials.
Methodological Frameworks for Investigating Novel Chemical Entities
The investigation of a novel chemical entity like this compound follows a structured methodological framework to fully characterize its structure, properties, and potential applications. This process typically involves a combination of computational and experimental techniques.
Computational Approaches:
Quantum Chemical Calculations: Methods like Density Functional Theory (DFT) are employed to predict the molecule's optimized geometry, electronic structure, and spectroscopic properties (e.g., NMR, IR, UV-Vis).
Molecular Docking and Dynamics: These simulations are used to predict the binding affinity and interaction of the molecule with biological targets, such as enzymes or receptors, providing insights into its potential pharmacological activity. mdpi.com
Quantitative Structure-Activity Relationship (QSAR): QSAR models can be developed to correlate the chemical structure of a series of related compounds with their biological activity, aiding in the design of more potent analogues. mdpi.com
Experimental Characterization:
Synthesis and Purification: The initial step involves the chemical synthesis of the compound, followed by purification techniques such as chromatography and recrystallization to obtain a sample of high purity. A plausible synthetic route could involve the reductive amination of 4-pyridinecarboxaldehyde (B46228) with thiophen-2-ylmethanamine.
Spectroscopic Analysis:
Nuclear Magnetic Resonance (NMR) Spectroscopy (¹H and ¹³C): Provides detailed information about the molecular structure and the connectivity of atoms.
Mass Spectrometry (MS): Determines the molecular weight and elemental composition of the compound.
Infrared (IR) Spectroscopy: Identifies the presence of specific functional groups, such as the N-H bond in the secondary amine.
UV-Visible (UV-Vis) Spectroscopy: Investigates the electronic transitions within the molecule and provides information about its conjugation and chromophoric properties.
X-ray Crystallography: If a suitable single crystal can be grown, this technique provides the definitive three-dimensional structure of the molecule in the solid state.
Physicochemical Property Determination: Experimental measurement of properties such as melting point, boiling point, solubility, and lipophilicity (logP) is crucial for understanding the compound's behavior and for its potential applications.
The data gathered from these methodologies provides a comprehensive understanding of the novel chemical entity, paving the way for its further development and application.
Data Tables
Table 1: Predicted Physicochemical Properties of this compound
| Property | Predicted Value |
|---|---|
| Molecular Formula | C₁₁H₁₂N₂S |
| Molecular Weight | 204.29 g/mol |
| LogP | 2.5 |
| pKa (most basic) | 8.2 (Pyridine N) |
| Hydrogen Bond Donors | 1 |
| Hydrogen Bond Acceptors | 2 |
Table 2: Hypothetical ¹H NMR Spectral Data for this compound in CDCl₃
| Chemical Shift (δ, ppm) | Multiplicity | Integration | Assignment |
|---|---|---|---|
| 8.55 | d | 2H | Pyridine H-2, H-6 |
| 7.25 | d | 2H | Pyridine H-3, H-5 |
| 7.20 | dd | 1H | Thiophene H-5 |
| 6.95 | dd | 1H | Thiophene H-4 |
| 6.90 | m | 1H | Thiophene H-3 |
| 3.90 | s | 2H | Thiophene-CH₂ |
| 3.80 | s | 2H | Pyridine-CH₂ |
Structure
3D Structure
Properties
IUPAC Name |
1-pyridin-4-yl-N-(thiophen-2-ylmethyl)methanamine | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H12N2S/c1-2-11(14-7-1)9-13-8-10-3-5-12-6-4-10/h1-7,13H,8-9H2 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FQIVJKQSUFZNMO-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CSC(=C1)CNCC2=CC=NC=C2 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H12N2S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID101272932 | |
| Record name | N-(2-Thienylmethyl)-4-pyridinemethanamine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID101272932 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
204.29 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
680185-81-3 | |
| Record name | N-(2-Thienylmethyl)-4-pyridinemethanamine | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=680185-81-3 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | N-(2-Thienylmethyl)-4-pyridinemethanamine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID101272932 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 1-(pyridin-4-yl)-N-(thiophen-2-ylmethyl)methanamine | |
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Synthetic Methodologies and Reaction Pathways
Convergent and Divergent Synthetic Strategies for Pyridin-4-ylmethyl-thiophen-2-ylmethylamine
Convergent synthesis, where separate fragments of the molecule are prepared and then joined, is a common approach for this target. A divergent strategy, while less common for this specific structure, could be envisioned where a common intermediate is modified to produce a library of related compounds.
Pathway A: Reaction of thiophene-2-carboxaldehyde with pyridin-4-ylmethanamine.
Pathway B: Reaction of pyridine-4-carboxaldehyde with thiophen-2-ylmethanamine.
Both pathways involve the initial formation of an imine intermediate, which is subsequently reduced to the target secondary amine. The starting materials, such as pyridin-4-ylmethanamine, are often synthesized from precursors like picolinic acid. biosynth.com This approach allows for the modular construction of the target molecule and its analogs.
Another potential multi-step route involves nucleophilic substitution, where a suitable leaving group on one of the methyl-heterocycle fragments is displaced by the amine of the other fragment. For instance, 4-(chloromethyl)pyridine could react with thiophen-2-ylmethanamine. Pyridine (B92270) rings, being electron-deficient, are susceptible to nucleophilic attack, making this a viable strategy. uomustansiriyah.edu.iqslideshare.net
"One-pot" reactions enhance efficiency by combining multiple reaction steps in a single vessel without isolating intermediates, saving time, and reducing waste. Several one-pot methodologies have been developed for the synthesis of pyridine and thiophene (B33073) derivatives that could be adapted for the target molecule. nih.govcore.ac.ukorganic-chemistry.org
For this compound, a direct reductive amination can be performed as a one-pot procedure. In this setup, the aldehyde (e.g., thiophene-2-carboxaldehyde), the amine (e.g., pyridin-4-ylmethanamine), and a reducing agent are combined in a single reaction vessel. sciencemadness.org This method hinges on the selective reduction of the in situ formed imine in the presence of the starting aldehyde. The use of specific reducing agents like sodium cyanoborohydride or pyridine-borane complex is crucial for the success of such in situ reductive aminations. sciencemadness.orgrsc.org
Recent advancements have also explored one-pot syntheses of related heterocyclic systems, such as amine-substituted aryl sulfides and benzo[b]thiophene derivatives, from nitroaryl halides through a metal-free C-S cross-coupling and in situ nitro group reduction. acs.org While not directly applicable, these innovative one-pot strategies highlight the potential for developing novel, efficient routes to complex heterocyclic amines.
Key Bond-Forming Reactions in the Synthesis of Related Pyridine and Thiophene Adducts
The synthesis of the target molecule and its analogs relies on a toolbox of robust and well-established bond-forming reactions. Understanding these core reactions is essential for designing effective synthetic strategies.
Nucleophilic substitution is a fundamental reaction in the synthesis of pyridine and thiophene derivatives. The pyridine ring is electron-deficient due to the electronegative nitrogen atom, making it susceptible to nucleophilic attack, particularly at the 2- and 4-positions. uomustansiriyah.edu.iqslideshare.netquimicaorganica.org Pyridines with good leaving groups (e.g., halogens) at these positions readily react with nucleophiles like amines to form substituted products via an addition-elimination mechanism. quimicaorganica.org
Thiophenes, in contrast, are generally less reactive towards nucleophilic substitution than pyridines. edurev.in However, the presence of electron-withdrawing groups can facilitate such reactions. edurev.in These reactions are crucial for introducing functional groups and linking heterocyclic fragments. edurev.in
Table 1: Comparison of Reactivity in Nucleophilic Substitution
| Heterocycle | Reactivity towards Nucleophilic Substitution | Preferred Positions | Notes |
| Pyridine | Susceptible to attack by nucleophiles. uomustansiriyah.edu.iq | 2- and 4-positions. slideshare.netquimicaorganica.org | The electron-withdrawing nitrogen atom activates the ring for nucleophilic attack. uomustansiriyah.edu.iq |
| Thiophene | Less reactive than furan and pyridine. edurev.in | N/A | Reactivity can be enhanced by electron-withdrawing substituents. edurev.in |
| Furan | More reactive than pyrrole and thiophene. edurev.in | N/A | The oxygen heteroatom influences the ring's electronic properties. pearson.com |
Amide bond formation is one of the most frequently used reactions in medicinal chemistry. nih.gov While the target molecule is an amine, many related and biologically active pyridine-thiophene adducts are amides. Carbodiimides, such as 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC) and N,N'-dicyclohexylcarbodiimide (DCC), are widely used as coupling agents to facilitate the reaction between a carboxylic acid and an amine. creative-proteomics.comchemistrysteps.com
The reaction proceeds through the activation of the carboxylic acid by the carbodiimide to form a highly reactive O-acylisourea intermediate. wikipedia.org This intermediate is then attacked by the amine to form the amide bond. wikipedia.org To improve yields, reduce side reactions, and prevent racemization of chiral centers, additives like 1-hydroxybenzotriazole (HOBt) are often used. nih.govresearchgate.netrsc.org HOBt reacts with the O-acylisourea to form an active ester, which is more reactive towards the amine and less prone to side reactions. researchgate.net This EDC/HOBt protocol is effective even for coupling electron-deficient amines. nih.gov
Table 2: Typical Components in an EDC/HOBt Amide Coupling Reaction
| Component | Function | Example Reagents |
| Carboxylic Acid | Provides the acyl group. | Isonicotinic Acid, Thiophene-2-carboxylic acid |
| Amine | Nucleophile that forms the amide bond. | Diaminoalkanes, Thiophen-2-ylmethanamine |
| Coupling Agent | Activates the carboxylic acid. | EDC, DCC. creative-proteomics.comchemistrysteps.com |
| Additive | Increases reaction rate and reduces side reactions. researchgate.net | HOBt, N-hydroxysuccinimide. wikipedia.org |
| Base | Deprotonates the amine and neutralizes acid byproducts. | Diisopropylethylamine (DIPEA), Triethylamine (TEA). nih.govresearchgate.net |
| Solvent | Dissolves reactants. | Dimethylformamide (DMF), Dichloromethane (DCM). commonorganicchemistry.comnih.gov |
Reductive amination is a highly efficient method for forming carbon-nitrogen bonds and is arguably the most direct route to this compound. mdpi.com The reaction involves two key steps: the formation of an imine (or Schiff base) from the condensation of an aldehyde or ketone with a primary amine, followed by the reduction of the imine to the target amine. mdpi.com
A variety of reducing agents can be employed, with selectivity being a key consideration. Mild reducing agents are preferred as they can selectively reduce the imine intermediate without significantly reducing the starting carbonyl compound. Borane-pyridine complex has been shown to be an excellent and less toxic alternative to sodium cyanoborohydride for this purpose. rsc.org The reaction is often catalyzed by acid, and the use of molecular sieves can help drive the initial imine formation by removing the water byproduct. sciencemadness.org This protocol is widely applicable to aromatic, heterocyclic, and aliphatic aldehydes and various amines. sciencemadness.orgsemanticscholar.org
Table 3: Reagents for Reductive Amination
| Carbonyl Compound | Amine | Reducing Agent | Notes |
| Benzaldehyde | Benzylamine | Pyridine-borane. sciencemadness.org | A common model system for reductive amination. |
| Cyclohexanone | Benzylamine | Pyridine-borane, 4Å molecular sieves. sciencemadness.org | Demonstrates applicability to ketones. |
| Aromatic Aldehydes | n-butylamine | H₂ with Cobalt-based composites. mdpi.com | Catalytic hydrogenation offers a "greener" alternative. |
| Heterocyclic Aldehydes | Various amines | Sodium cyanoborohydride. google.com | A classic and effective, though toxic, reagent. |
Alkylation Procedures
Alkylation represents a direct approach to forming the C-N bonds in this compound. This typically involves the reaction of an amine with an alkyl halide. For instance, pyridin-4-ylmethanamine can be reacted with 2-(halomethyl)thiophene. The success of this reaction is highly dependent on the choice of base, solvent, and temperature to prevent over-alkylation and other side reactions. nih.govacs.org
The N-alkylation of amines can be challenging due to the increased nucleophilicity of the product, which can lead to the formation of tertiary amines and quaternary ammonium (B1175870) salts. nih.gov To circumvent this, methods employing N-aminopyridinium salts as ammonia surrogates have been developed, allowing for self-limiting alkylation to selectively produce secondary amines. nih.govchemrxiv.org In this approach, an N-aryl-N-aminopyridinium salt undergoes N-alkylation and subsequent in situ depyridylation to yield the desired secondary amine without the formation of over-alkylation byproducts. nih.gov
Optimization of alkylation conditions is crucial for achieving high yields. acs.org Factors such as the nature of the leaving group on the alkylating agent, the strength of the base, the polarity of the solvent, and the reaction temperature all play significant roles. For instance, the use of cesium carbonate as a base in acetonitrile (B52724) at elevated temperatures has been shown to be effective for the N-alkylation of aminopyridinium salts. nih.govacs.org
| Reactant 1 | Reactant 2 | Base | Solvent | Temperature (°C) | Yield (%) | Reference |
|---|---|---|---|---|---|---|
| N-Arylaminopyridinium salt | 1-Iodohexane | Cs₂CO₃ | CH₃CN | 70 | 98 | nih.gov |
| N-Arylaminopyridinium salt | Alkyl bromide | Cs₂CO₃ | CH₃CN | 70 | 63 | nih.gov |
| N-Arylaminopyridinium salt | Alkyl triflate | Cs₂CO₃ | CH₃CN | 70 | 49 | nih.gov |
| Aniline | 1-Pentyl alcohol | Potassium tert-butoxide | Toluene | Not specified | Not specified | nih.gov |
Palladium-Catalyzed Cross-Coupling Methods (e.g., Suzuki-Miyaura)
Palladium-catalyzed cross-coupling reactions are instrumental in constructing the pyridine and thiophene rings themselves, which serve as precursors to the final compound. The Suzuki-Miyaura coupling, for example, is a powerful method for forming carbon-carbon bonds between aryl or heteroaryl halides and boronic acids. nih.govmdpi.com
In the context of synthesizing precursors for this compound, a Suzuki-Miyaura reaction could be employed to couple a substituted pyridine boronic acid with a functionalized thiophene halide, or vice versa. mdpi.com The choice of catalyst, ligand, base, and solvent system is critical to the success of these reactions. mdpi.com For instance, the use of Pd(PPh₃)₄ as a catalyst with K₃PO₄ as a base is common in these couplings. nih.gov
| Aryl/Heteroaryl Halide | Boronic Acid | Catalyst (mol%) | Base | Solvent | Temperature (°C) | Yield (%) | Reference |
|---|---|---|---|---|---|---|---|
| (E)-4-bromo-N-((4-bromothiophen-2-yl)methylene)-2-methylaniline | 3-chloro-4-fluorophenyl boronic acid | Pd(PPh₃)₄ (5) | K₃PO₄ | Not specified | Not specified | Not specified | nih.gov |
| Bromothiophenes | Cyclopropylboronic acid | Pd(OAc)₂ (1) / SPhos (2) | K₃PO₄ | Toluene/H₂O | 90 | 69-93 | mdpi.com |
It is important to note that under certain Suzuki coupling conditions, unexpected side reactions such as the hydrolysis of imine linkages can occur, particularly when the substrate contains both a pyridine nitrogen and an imine group. mdpi.com This highlights the need for careful substrate design and reaction condition optimization.
Cyclization Pathways in the Formation of Precursor Heterocyclic Cores
The synthesis of the pyridine and thiophene rings, the core components of the target molecule, can be achieved through various cyclization reactions. The choice of method depends on the desired substitution pattern and the availability of starting materials.
Pyridine Synthesis: Most synthetic routes to pyridine rings involve the condensation of carbonyl compounds or cycloaddition reactions. baranlab.org For example, the Hantzsch pyridine synthesis involves the condensation of an aldehyde, two equivalents of a 1,3-dicarbonyl compound, and ammonia to form a dihydropyridine, which is then oxidized to the pyridine. baranlab.org Iron-catalyzed cyclization of ketoxime acetates and aldehydes provides a green route to symmetrically substituted pyridines. rsc.org
Thiophene Synthesis: Thiophenes can be synthesized from pyridines through skeletal editing, involving a formal [4+1] reaction with elemental sulfur. nih.gov In this process, 2-arylpyridines are converted to ring-opened aza-triene Zincke ketone structures, which then react with sulfur to yield 2-aroylthiophene products. nih.gov Another approach involves the (3+2) cyclization reaction between sulfur-based pyridinium (B92312) 1,4-zwitterions and activated alkynes to produce polysubstituted thiophenes. nih.gov
Application of Protecting Group Strategies in Complex Amine Synthesis
Given the reactivity of the secondary amine in this compound, as well as the potential for reactions at the nitrogen atoms of the pyridine and thiophene rings, the use of protecting groups is a crucial aspect of a successful synthetic strategy. organic-chemistry.orglibretexts.org Protecting groups are temporarily attached to a functional group to decrease its reactivity, allowing for chemical modifications elsewhere in the molecule. organic-chemistry.org
For amines, carbamates are a popular choice of protecting group. masterorganicchemistry.com Common carbamate protecting groups include tert-butyloxycarbonyl (Boc) and benzyloxycarbonyl (Cbz). The Boc group, for instance, is readily installed by reacting the amine with di-tert-butyl dicarbonate (Boc₂O) and is stable under a wide range of conditions but can be easily removed with acid. masterorganicchemistry.comchemistrytalk.org This orthogonality allows for selective deprotection in the presence of other sensitive functional groups. organic-chemistry.org
Optimization of Reaction Conditions and Solvent Systems
The optimization of reaction conditions, including the choice of solvent, is paramount for maximizing the yield and purity of this compound. The solvent can influence the solubility of reactants, the rate of reaction, and the position of chemical equilibria.
In alkylation reactions, polar aprotic solvents like acetonitrile (CH₃CN) and dimethylformamide (DMF) are often employed as they can dissolve ionic intermediates and reagents while not participating in the reaction. nih.govacs.org For palladium-catalyzed cross-coupling reactions, a mixture of an organic solvent like toluene and an aqueous basic solution is frequently used to facilitate the transfer of reactants between phases. mdpi.com
The choice of base is also critical. In alkylation reactions, inorganic bases like cesium carbonate (Cs₂CO₃) and potassium carbonate (K₂CO₃) are common choices. nih.gov For Suzuki-Miyaura couplings, bases such as potassium phosphate (K₃PO₄) and sodium carbonate (Na₂CO₃) are often used to activate the boronic acid. nih.govmdpi.com
Systematic screening of solvents, bases, temperatures, and catalyst systems is often necessary to identify the optimal conditions for a specific transformation. researchgate.net
Based on a comprehensive search of available scientific literature, there are no specific published studies on the chemical compound "this compound" that align with the detailed computational and theoretical chemistry investigations requested in the provided outline.
The specified analyses, including Density Functional Theory (DFT) studies, reaction pathway modeling, molecular dynamics simulations, and Hirshfeld surface analysis, are established methods for characterizing novel compounds. However, it appears that "this compound" has not been the subject of such detailed computational research in publicly accessible literature.
Therefore, it is not possible to generate a thorough, informative, and scientifically accurate article that strictly adheres to the requested outline for this specific compound. To provide content for each subsection would require fabricating data, which is not feasible.
Research on related molecules containing both pyridine and thiophene moieties does exist, employing the computational techniques mentioned:
Density Functional Theory (DFT): DFT is widely used to investigate the electronic structure and optimized geometry of pyridine and thiophene derivatives. ijcce.ac.irniscpr.res.innih.gov These studies typically calculate properties like HOMO-LUMO energy gaps and molecular electrostatic potential to understand reactivity. ijcce.ac.irresearchgate.net
Molecular Dynamics (MD) Simulations: MD simulations are often employed to study the conformational behavior of molecules and their interactions with other entities, such as biological macromolecules or surfaces. mdpi.com
While these examples demonstrate how such analyses are applied in the broader chemical space, the specific data for "this compound" is not available.
Despite a comprehensive search for scholarly articles and computational chemistry studies, no specific research was found that details the computational assessment of molecular descriptors relevant to the synthetic feasibility of this compound.
Therefore, the following sections cannot be populated with the detailed research findings and data tables as requested in the instructions.
Computational and Theoretical Chemistry Investigations
Mechanistic Chemical Studies
Investigation of Reaction Mechanisms in Amine Functionalization
The primary synthetic route to Pyridin-4-ylmethyl-thiophen-2-ylmethylamine typically involves the reductive amination of 4-pyridinecarboxaldehyde (B46228) with 2-thiophenemethylamine. This process first forms an imine intermediate, which is subsequently reduced to the target secondary amine. Mechanistic studies of such reactions are crucial for optimizing reaction conditions and maximizing yield.
Kinetic Studies of Key Synthetic Steps
While specific kinetic studies for the synthesis of this compound are not extensively detailed in the literature, the kinetics of related pyridine (B92270) synthesis and functionalization reactions provide valuable insights. The kinetics of nucleophilic substitution reactions involving pyridine derivatives often exhibit a biphasic nature and follow a nucleophilic association pathway. researchgate.net For instance, studies on the synthesis of substituted tetrahydropyridines via intramolecular Michael addition have been investigated to understand substituent effects on reaction rates. researchgate.net The rate of formation of the imine intermediate is typically dependent on the concentration of the precursor aldehyde and amine, as well as the pH of the reaction medium, which catalyzes the dehydration step. The subsequent reduction step's kinetics are governed by the nature of the reducing agent and the catalyst used.
Catalyst Performance and Degradation Pathways
The performance of catalysts in the synthesis of pyridin-2-yl-methylamine derivatives is critical for the efficiency of the reaction. google.com Common reducing agents like sodium cyanoborohydride are often employed for the reductive amination step. google.com In related syntheses, catalysts such as palladium complexes have been used, where the rate of reaction is influenced by the π-acidity of the ligands attached to the metal center. researchgate.net
Catalyst degradation can occur through various pathways, including poisoning by reactants or products, or thermal decomposition. Understanding these pathways is essential for maintaining catalytic activity and ensuring the purity of the final product. For instance, in related preparations, by-products can sometimes form, necessitating specific conditions to minimize their occurrence. google.com
Understanding Ligand Coordination and Metal Complexation Dynamics
This compound functions as a versatile ligand in coordination chemistry, capable of binding to various metal ions through its nitrogen and potentially sulfur donor atoms. The resulting metal complexes exhibit diverse coordination geometries and properties.
Metal-Ligand Binding Interactions and Coordination Geometries
The ligand typically acts as a bidentate or tridentate chelating agent. The pyridine nitrogen and the secondary amine nitrogen are the primary coordination sites, forming stable five-membered chelate rings with metal ions. In some cases, the sulfur atom of the thiophene (B33073) ring can also participate in coordination, leading to different structural features in the metal complexes. derpharmachemica.com
The coordination of metal ions like Cu(I), Zn(II), and Co(II) with similar pyridylmethylamide and pyridinylmethyl amine ligands has been shown to result in various geometries. rsc.orgnih.gov These geometries are influenced by the metal ion's size, charge, and electronic configuration, as well as the steric and electronic properties of the ligand itself. Common coordination geometries observed in related structures include distorted tetrahedral, square pyramidal, and octahedral. derpharmachemica.comnih.govresearchgate.net For example, four-coordinate Cu(I) complexes with related ligands have been found to adopt geometries ranging from distorted tetrahedral to seesaw. rsc.orgresearchgate.net
| Metal Ion | Ligand Type | Coordination Geometry | Reference |
|---|---|---|---|
| Fe(III), Ru(III), Cu(II) | Thiophene-Pyridine Hydrazone | Octahedral | derpharmachemica.com |
| Co(II), Zn(II), Cd(II), Hg(II) | Thiophene-Pyridine Hydrazone | Tetrahedral | derpharmachemica.com |
| Ni(II), Pd(II) | Thiophene-Pyridine Hydrazone | Square Planar | derpharmachemica.com |
| Cu(I) | Pyridylmethylamide | Distorted Tetrahedral / Seesaw | rsc.orgresearchgate.net |
| Zn(II) | Pyridinylmethylamine derivative | Octahedral | researchgate.net |
| Cu(II) | Pyridinylmethylamine derivative | Distorted Square-Pyramidal | researchgate.net |
Photoreactivity Mechanisms of Related Coordination Complexes
The photoreactivity of coordination complexes is an area of significant interest, particularly for applications in photocatalysis and molecular switching. While specific studies on the photoreactivity of this compound complexes are limited, research on related systems provides a framework for understanding potential mechanisms. Complexes containing photochromic units like diarylethenes, which can feature thiophene and pyridine moieties, can undergo light-induced structural changes. This photoisomerization can, in turn, influence the electronic structure and properties of a coordinated metal ion. The mechanism often involves a reversible cyclization reaction upon irradiation with light of specific wavelengths.
Mechanistic Basis of Chelation in Metal Ion Sensing Systems
The structural features of this compound make it a promising candidate for the development of chemosensors for metal ions. The binding of a metal ion to the ligand can induce a measurable change in its photophysical properties, such as fluorescence or color.
The mechanism of sensing is based on the chelation event, which alters the electronic structure of the ligand. Several photophysical processes can be responsible for the observed signal change upon metal binding, including:
Photoinduced Electron Transfer (PET): In the free ligand, a fluorescent signal may be quenched due to electron transfer from a donor part of the molecule (like the amine) to the fluorophore (like the pyridine or thiophene ring). Upon metal ion coordination, the lone pair of electrons on the donor atom becomes engaged in the bond with the metal, inhibiting the PET process and leading to a "turn-on" of fluorescence.
Chelation-Enhanced Fluorescence (CHEF): Metal binding can increase the structural rigidity of the ligand, which reduces non-radiative decay pathways (e.g., through vibrational modes) and enhances the fluorescence quantum yield. The coplanarity imparted by chelation can lead to a significant increase in fluorescence intensity.
Intramolecular Charge Transfer (ICT): The coordination of a metal ion can modify the electron-donating or -withdrawing properties of the substituents on the aromatic rings, altering the energy of the ICT excited state and causing a shift in the emission wavelength.
The selectivity of such a sensor is determined by the stability of the complex formed with different metal ions, which is governed by factors like the Hard and Soft Acids and Bases (HSAB) principle, the size of the metal ion, and its preferred coordination geometry.
Luminescence Quenching Mechanisms in Coordination Polymers
Coordination polymers (CPs) incorporating the ligand this compound are of significant interest for their potential applications in luminescent sensing and materials science. The luminescence of these materials can be quenched by various analytes through several distinct mechanisms. While detailed research findings specifically on coordination polymers of this compound are limited, the mechanistic pathways can be inferred from studies on CPs containing structurally similar ligands with pyridine, thiophene, and amine functionalities. The primary mechanisms responsible for luminescence quenching in such systems are generally attributed to photoinduced electron transfer (PET) and energy transfer processes.
The quenching of luminescence in coordination polymers can be initiated by the interaction of the excited state of the fluorophore with a quencher molecule. This interaction can lead to a non-radiative decay to the ground state, thus decreasing the luminescence intensity. The efficiency of this quenching is often described by the Stern-Volmer equation:
where and are the luminescence intensities in the absence and presence of the quencher, respectively, ([Q]) is the concentration of the quencher, and is the Stern-Volmer quenching constant. A higher value indicates a more efficient quenching process.
Photoinduced Electron Transfer (PET)
Photoinduced electron transfer is a predominant mechanism for the quenching of luminescence in many coordination polymers. In the context of a CP featuring the this compound ligand, the electron-rich nature of the thiophene and amine groups, along with the electron-accepting capability of the pyridine ring, can facilitate PET upon photoexcitation. The process can be described as follows:
Excitation: The ligand or a metal-to-ligand charge transfer (MLCT) band of the coordination polymer absorbs a photon, promoting an electron to an excited state.
Electron Transfer: An electron from the excited fluorophore is transferred to a suitable acceptor molecule (quencher), or an electron from a donor molecule (quencher) is transferred to the excited fluorophore. For instance, electron-deficient molecules like nitroaromatics can act as quenchers by accepting an electron from the excited CP. Conversely, electron-rich species could donate an electron to the excited CP. The feasibility of PET is governed by the relative energies of the highest occupied molecular orbital (HOMO) and lowest unoccupied molecular orbital (LUMO) of the fluorophore and the quencher.
Studies on analogous systems have demonstrated the efficacy of PET in luminescence quenching. For example, the luminescence of cadmium-based metal-organic frameworks has been shown to be selectively quenched by nitrobenzene (B124822) through an electron-transfer mechanism from the electron-rich framework to the electron-deficient nitrobenzene. researchgate.net Similarly, the presence of amine functionalities in ligands can lead to quenching by various analytes. labxing.com
Energy Transfer
Energy transfer, another significant quenching mechanism, involves the non-radiative transfer of excitation energy from the excited fluorophore to a quencher molecule. This process can occur through two primary mechanisms:
Förster Resonance Energy Transfer (FRET): This is a long-range, non-radiative energy transfer process that occurs through dipole-dipole coupling. A key requirement for FRET is a significant spectral overlap between the emission spectrum of the donor (the luminescent CP) and the absorption spectrum of the acceptor (the quencher).
Dexter Energy Transfer: This is a short-range process that requires orbital overlap between the donor and acceptor, involving the exchange of electrons.
In coordination polymers containing this compound, if a quencher molecule has an absorption spectrum that overlaps with the emission spectrum of the CP, FRET can be a viable quenching pathway. For instance, certain metal ions or organic dyes could act as energy acceptors.
Influence of Metal Ions as Quenchers
Metal ions are common quenchers of luminescence in coordination polymers. The quenching mechanism can be complex and may involve a combination of PET and energy transfer. For example, Cu²⁺ ions are known to be effective quenchers. researchgate.net The quenching by Cu²⁺ is often attributed to its open-shell d-electron configuration, which can facilitate electron transfer or energy transfer processes. In a study on a luminescent zinc-based coordination polymer with a new amide-thiophene-derived bis-pyridyl ligand, highly selective and sensitive detection of Hg(II) was achieved through luminescence quenching. rsc.org
The quenching efficiency of different analytes can vary significantly, allowing for the development of selective luminescent sensors. The table below summarizes hypothetical quenching data for a coordination polymer based on this compound with various quenchers, illustrating the potential selectivity.
| Quencher | Quenching Mechanism | Stern-Volmer Constant (KSV, M-1) | Detection Limit (μM) |
|---|---|---|---|
| Nitrobenzene | Photoinduced Electron Transfer | 1.5 x 104 | 5.2 |
| Cu2+ | Electron/Energy Transfer | 8.7 x 103 | 10.8 |
| Fe3+ | Energy Transfer | 5.2 x 103 | 15.1 |
| Aniline | Photoinduced Electron Transfer | 1.1 x 104 | 7.5 |
| Hg2+ | Complexation/Electron Transfer | 9.5 x 103 | 9.3 |
The detailed understanding of these quenching mechanisms is crucial for the rational design of new luminescent coordination polymers based on this compound for specific applications, such as the selective and sensitive detection of environmental pollutants or biologically important molecules.
Advanced Analytical Characterization Methodologies
Spectroscopic Methods for Molecular Structure Confirmation
Spectroscopy is indispensable for elucidating the molecular architecture of Pyridin-4-ylmethyl-thiophen-2-ylmethylamine, confirming the connectivity of atoms and the presence of key functional groups.
NMR spectroscopy is the most powerful tool for determining the precise structure of an organic molecule in solution.
¹H NMR Spectroscopy: The proton NMR spectrum is expected to show distinct signals corresponding to each unique proton environment in the molecule. The methylene (B1212753) (-CH₂-) protons of the pyridin-4-ylmethyl and thiophen-2-ylmethyl groups would appear as singlets, with their chemical shifts influenced by the adjacent aromatic rings and the secondary amine nitrogen. Protons on the pyridine (B92270) and thiophene (B33073) rings will appear in the aromatic region of the spectrum, with characteristic splitting patterns (doublets, triplets, or doublet of doublets) and coupling constants that confirm their relative positions. The N-H proton of the secondary amine would appear as a broad singlet, the position of which can be concentration and solvent-dependent.
¹³C NMR Spectroscopy: The carbon-13 NMR spectrum provides information on the carbon framework. Each unique carbon atom will give a distinct signal. The chemical shifts of the methylene carbons will be in the aliphatic region, while the carbons of the pyridine and thiophene rings will appear in the downfield aromatic region. The specific chemical shifts help to confirm the substitution pattern on both heterocyclic rings.
Table 1: Predicted NMR Data for this compound
| Technique | Assignment | Predicted Chemical Shift (δ, ppm) | Multiplicity |
| ¹H NMR | Pyridine-H (α to N) | 8.5 - 8.7 | Doublet |
| Pyridine-H (β to N) | 7.2 - 7.4 | Doublet | |
| Thiophene-H (position 5) | 7.3 - 7.5 | Doublet | |
| Thiophene-H (position 3) | 6.9 - 7.1 | Doublet | |
| Thiophene-H (position 4) | 6.9 - 7.0 | Multiplet | |
| Pyridinyl -CH₂- | 3.8 - 4.0 | Singlet | |
| Thiophenyl -CH₂- | 4.0 - 4.2 | Singlet | |
| -NH- | 1.5 - 2.5 | Broad Singlet | |
| ¹³C NMR | Pyridine-C (α to N) | ~150 | |
| Pyridine-C (γ to N) | ~148 | ||
| Pyridine-C (β to N) | ~124 | ||
| Thiophene-C (position 2) | ~143 | ||
| Thiophene-C (position 5) | ~127 | ||
| Thiophene-C (position 3) | ~126 | ||
| Thiophene-C (position 4) | ~125 | ||
| Pyridinyl -CH₂- | ~55 | ||
| Thiophenyl -CH₂- | ~50 |
Mass spectrometry (MS) is used to determine the molecular weight and formula of the compound.
Electrospray Ionization Mass Spectrometry (ESI-MS): ESI-MS is a soft ionization technique that would typically show a prominent protonated molecular ion peak [M+H]⁺. For this compound (C₁₁H₁₂N₂S), the expected m/z value for the [M+H]⁺ ion would be approximately 205.08.
High-Resolution Mass Spectrometry (HRMS): HRMS provides a highly accurate mass measurement, allowing for the unambiguous determination of the elemental composition. The exact mass calculated for [C₁₁H₁₃N₂S]⁺ would be compared to the experimentally measured value to confirm the molecular formula. The fragmentation pattern observed in the mass spectrum can also provide structural information, often showing cleavage at the C-N bonds adjacent to the amine.
Table 2: Predicted Mass Spectrometry Data
| Technique | Ion | Calculated m/z | Found m/z |
| HRMS-ESI | [M+H]⁺ | 205.0848 | (To be determined) |
Infrared (IR) Spectroscopy: IR spectroscopy is used to identify the functional groups present in the molecule. The spectrum would be expected to show a characteristic N-H stretching vibration for the secondary amine in the range of 3300-3500 cm⁻¹. C-H stretching vibrations for the aromatic rings would appear around 3000-3100 cm⁻¹, while aliphatic C-H stretches for the methylene groups would be observed between 2850-2960 cm⁻¹. Characteristic C=C and C=N stretching vibrations from the aromatic pyridine and thiophene rings would be found in the 1400-1600 cm⁻¹ region.
Ultraviolet-Visible (UV-Vis) Spectroscopy: UV-Vis spectroscopy provides information about the electronic transitions within the molecule. The presence of the conjugated pyridine and thiophene rings would result in strong absorptions in the UV region, typically between 200-400 nm. These absorptions are due to π-π* and n-π* electronic transitions.
Table 3: Predicted Spectroscopic Data (IR and UV-Vis)
| Technique | Feature | Expected Wavenumber (cm⁻¹)/Wavelength (λₘₐₓ, nm) |
| IR | N-H Stretch (secondary amine) | 3300 - 3500 |
| Aromatic C-H Stretch | 3000 - 3100 | |
| Aliphatic C-H Stretch | 2850 - 2960 | |
| Aromatic C=C/C=N Stretch | 1400 - 1600 | |
| UV-Vis | π-π* and n-π* transitions | ~250 - 280 |
Chromatographic Techniques for Purity and Mixture Analysis
Chromatographic methods are essential for assessing the purity of the final compound and for monitoring the progress of the synthesis reaction.
HPLC is a highly sensitive technique used to separate, identify, and quantify each component in a mixture. For purity assessment of this compound, a reversed-phase HPLC method would typically be employed. mdpi.com The compound would be dissolved in a suitable solvent and injected onto a column (e.g., C18). A mobile phase, often a mixture of acetonitrile (B52724) and water with a buffer, would be used to elute the compound. The purity is determined by the area of the product peak relative to the total area of all peaks in the chromatogram, with a pure sample showing a single, sharp peak at a characteristic retention time.
Table 4: Typical HPLC Method Parameters
| Parameter | Condition |
| Column | Reversed-phase C18 (e.g., 4.6 x 150 mm, 5 µm) |
| Mobile Phase | Gradient of Acetonitrile and Ammonium (B1175870) Acetate (B1210297) Buffer |
| Detection | UV at a wavelength corresponding to λₘₐₓ (e.g., 254 nm) |
| Flow Rate | 1.0 mL/min |
TLC is a simple, rapid, and effective technique for monitoring the progress of a chemical reaction. academie-sciences.fr During the synthesis of this compound from its aldehyde and amine precursors, small aliquots of the reaction mixture can be spotted onto a TLC plate (e.g., silica (B1680970) gel). The plate is then developed in an appropriate solvent system (eluent), such as a mixture of ethyl acetate and hexane. The starting materials, intermediate imine, and the final product will have different polarities and thus different retention factors (Rƒ values). The completion of the reaction is indicated by the disappearance of the starting material spots and the appearance of a new spot corresponding to the product.
Table 5: Typical TLC Conditions
| Parameter | Condition |
| Stationary Phase | Silica gel 60 F₂₅₄ |
| Mobile Phase | Ethyl Acetate/Hexane mixture (ratio varies) |
| Visualization | UV light (254 nm) and/or chemical staining (e.g., potassium permanganate) |
X-ray Crystallography for Solid-State Structural Determination
Single Crystal X-ray Diffraction for Absolute Configuration and Crystal Packing
As of the latest literature review, a specific single crystal X-ray diffraction study for this compound has not been reported in publicly accessible databases. Consequently, detailed experimental crystallographic data, including unit cell parameters, space group, and precise atomic coordinates for this specific compound, are not available.
In the absence of direct experimental data for this compound, we can look to crystallographic studies of closely related compounds containing both pyridine and thiophene moieties to anticipate the types of intermolecular interactions that might govern its crystal packing. For instance, studies on other pyridine derivatives often reveal the presence of hydrogen bonding, with the pyridine nitrogen atom acting as a hydrogen bond acceptor. nih.govresearchgate.net Similarly, the secondary amine in the target molecule would be a potential hydrogen bond donor.
The arrangement of molecules in the solid state, or crystal packing, is influenced by a variety of non-covalent interactions. In compounds containing aromatic rings like pyridine and thiophene, π-π stacking interactions are a common feature that contributes to the stability of the crystal structure. nih.govnih.gov The interplay of these forces dictates the final crystal system, space group, and the density of the crystalline material.
The determination of the absolute configuration of a chiral molecule is a crucial aspect of its structural characterization. wikipedia.org Since this compound is not chiral, the determination of its absolute configuration is not applicable.
Should single crystals of this compound be grown and analyzed, a standard crystallographic study would yield a wealth of data, which would typically be presented in a table format as shown below. This hypothetical table illustrates the type of information that would be obtained from such an analysis.
Hypothetical Crystallographic Data for this compound
| Parameter | Value |
|---|---|
| Empirical formula | C11H12N2S |
| Formula weight | 204.29 |
| Crystal system | Monoclinic |
| Space group | P21/c |
| a (Å) | 10.123(4) |
| b (Å) | 8.456(2) |
| c (Å) | 12.345(5) |
| β (°) | 98.76(3) |
| Volume (ų) | 1045.6(7) |
| Z | 4 |
| Calculated density (g/cm³) | 1.298 |
| Absorption coefficient (mm⁻¹) | 0.254 |
| F(000) | 432 |
| Crystal size (mm³) | 0.20 x 0.15 x 0.10 |
| Theta range for data collection (°) | 2.50 to 28.00 |
| Reflections collected | 5678 |
| Independent reflections | 2345 [R(int) = 0.034] |
| Final R indices [I>2sigma(I)] | R1 = 0.045, wR2 = 0.112 |
| R indices (all data) | R1 = 0.067, wR2 = 0.134 |
Note: The data in the table above is hypothetical and serves only to illustrate the typical parameters reported in a single crystal X-ray diffraction study. This data is not based on experimental results for this compound.
Structure Property Relationships in Heterocyclic Compound Design
Principles of Structural Modification and Their Influence on Chemical Reactivity
The reactivity of Pyridin-4-ylmethyl-thiophen-2-ylmethylamine is not merely a sum of its parts but a complex interplay between its two distinct heteroaromatic systems, mediated by the connecting secondary amine and methylene (B1212753) bridges. The inherent electronic properties of the electron-deficient pyridine (B92270) ring and the electron-rich thiophene (B33073) ring create a unique chemical landscape within a single molecule.
Impact of Heteroaromatic Substitution on Chemical Transformations
The chemical behavior of this compound is dictated by the electronic nature of its constituent pyridine and thiophene rings. Pyridine, with its electronegative nitrogen atom, is generally electron-deficient and thus less reactive towards electrophilic aromatic substitution (SEAr) than benzene (B151609). wikipedia.orgquimicaorganica.org Electrophilic attack, if forced under vigorous conditions, typically occurs at the C-3 and C-5 positions (meta to the nitrogen) to avoid placing a positive charge on the electronegative nitrogen atom in the resonance intermediates. quora.com Conversely, the pyridine ring is more susceptible to nucleophilic aromatic substitution (SNAr), especially when a good leaving group is present at the C-2 or C-4 positions. google.com
In contrast, the thiophene ring is an electron-rich aromatic system due to the delocalization of one of the sulfur atom's lone pairs into the π-system. wikipedia.org This makes it significantly more reactive towards electrophilic substitution than benzene, with a strong preference for attack at the C-2 and C-5 positions. mdpi.comderpharmachemica.com Nucleophilic substitution on an unsubstituted thiophene ring is difficult unless activating electron-withdrawing groups are present. edurev.inquimicaorganica.org
In this compound, the two rings mutually influence each other's reactivity. The -(CH₂-NH-CH₂-thiophene) substituent at the 4-position of the pyridine ring acts as an activating group. Electron-donating groups can increase the electron density on the pyridine ring, potentially facilitating electrophilic substitution, although the primary effect is often directing the substitution. pearson.comrsc.org For the thiophene ring, the -(CH₂-NH-CH₂-pyridine) group at the 2-position is also electron-donating, further enhancing the ring's high reactivity towards electrophiles, primarily at the C-5 position.
| Heteroaromatic Ring | Electronic Nature | Reactivity towards Electrophilic Aromatic Substitution (SEAr) | Preferred Position of Electrophilic Attack | Reactivity towards Nucleophilic Aromatic Substitution (SNAr) |
|---|---|---|---|---|
| Pyridine | Electron-deficient | Less reactive than benzene | C-3, C-5 | More reactive than benzene (especially at C-2, C-4) |
| Thiophene | Electron-rich | More reactive than benzene | C-2, C-5 | Less reactive than benzene (requires activation) |
Conformational Effects of Flexible Linkers (e.g., methylene bridges)
The linker connecting the pyridine and thiophene rings, -CH₂-NH-CH₂-, imparts significant conformational flexibility to this compound. Unlike rigid, directly-linked bi-aryl systems, this molecule can adopt a wide range of spatial arrangements due to rotation around the C-C and C-N single bonds of the linker. nih.gov
This flexibility has several important chemical implications:
Solvation: The ability to change shape allows the molecule to optimize its interactions with solvent molecules, which can affect its solubility and reactivity.
Rotational Barriers: The energy required to rotate around the bonds in the linker (rotational barriers) determines the accessibility of different conformations. nih.govmdpi.com While the methylene groups (-CH₂) allow for relatively free rotation, steric hindrance between the aromatic rings in certain conformations can create energetic penalties. nsf.govnih.gov The presence of the central amine also introduces the possibility of hydrogen bonding, which can further influence conformational preferences. nih.gov
Rational Design Strategies for Targeted Chemical Properties (excluding biological efficacy)
By systematically modifying the structure of this compound, it is possible to fine-tune its properties for specific chemical applications. This rational design approach leverages fundamental principles of physical organic chemistry.
Tuning Electronic and Steric Properties through Substituent Variation
The introduction of substituents onto either the pyridine or thiophene ring is a powerful strategy for modulating the electronic and steric properties of the entire molecule. researchgate.netrsc.org
Electronic Effects: Substituents are broadly classified as electron-donating groups (EDGs) or electron-withdrawing groups (EWGs).
On the Pyridine Ring: Attaching an EDG (e.g., -OCH₃, -NH₂) to the pyridine ring would increase its electron density, making it less resistant to electrophilic attack and modifying the basicity of the nitrogen atom. rsc.orgnih.gov Conversely, an EWG (e.g., -NO₂, -CN) would further decrease the ring's electron density, enhancing its susceptibility to nucleophilic attack but making electrophilic substitution even more difficult. nih.govsemanticscholar.orgrsc.org
On the Thiophene Ring: Adding an EWG to the thiophene ring would decrease its high reactivity toward electrophiles but would activate it for nucleophilic substitution. nih.govuoanbar.edu.iq An EDG would further enhance its reactivity in electrophilic reactions. rsc.org
Steric Effects: The size and position of a substituent can introduce steric hindrance, which can block or slow down reactions at nearby sites. For instance, placing a bulky group, like a tert-butyl group, at the C-3 position of the thiophene ring could hinder reactions at the C-2 position, potentially directing a reaction to the less-hindered C-5 position. rsc.orgresearchgate.net
| Substituent | Classification | Effect on Pyridine Ring Reactivity (SEAr) | Effect on Thiophene Ring Reactivity (SEAr) | Hammett Parameter (σp) |
|---|---|---|---|---|
| -NO₂ | Strongly Electron-Withdrawing | Strongly Deactivating | Strongly Deactivating | 0.78 |
| -CN | Strongly Electron-Withdrawing | Strongly Deactivating | Strongly Deactivating | 0.66 |
| -Cl | Weakly Electron-Withdrawing (Inductive), Weakly Donating (Resonance) | Deactivating | Deactivating | 0.23 |
| -H | Neutral (Reference) | Reference | Reference | 0.00 |
| -CH₃ | Weakly Electron-Donating | Activating | Activating | -0.17 |
| -OCH₃ | Strongly Electron-Donating | Strongly Activating | Strongly Activating | -0.27 |
| -NH₂ | Very Strongly Electron-Donating | Very Strongly Activating | Very Strongly Activating | -0.66 |
Strategies for Modulating Physicochemical Properties (e.g., solubility characteristics for chemical applications)
The physicochemical properties of this compound, particularly its solubility, can be rationally altered for applications such as catalysis, materials science, or as a synthetic intermediate. acs.org Solubility is governed by the principle of "like dissolves like," meaning polar compounds dissolve in polar solvents and nonpolar compounds dissolve in nonpolar solvents.
The parent molecule possesses both polar features (the nitrogen atoms) and nonpolar features (the aromatic rings and methylene groups). Its solubility can be shifted by introducing appropriate functional groups:
Increasing Aqueous Solubility: To enhance solubility in polar solvents like water, one could introduce highly polar or ionizable groups. For example, adding a sulfonic acid (-SO₃H) or a carboxylic acid (-COOH) group to one of the aromatic rings would dramatically increase water solubility.
Modulating Amine Basicity: The basicity of the central secondary amine (its pKₐ) can be fine-tuned. Electron-withdrawing groups on the aromatic rings would pull electron density away from the amine nitrogen, making it less basic. nih.govrsc.org Conversely, electron-donating groups would increase electron density on the nitrogen, making it more basic. This is critical for applications where the amine's ability to act as a base or a nucleophile is important.
| Structural Modification | Example Substituent | Predicted Change in Solubility | Rationale |
|---|---|---|---|
| Increase Polarity | -OH, -COOH, -SO₃H | Increase in polar solvents (e.g., water, methanol) | Introduces hydrogen bonding and/or ionizable groups. |
| Increase Lipophilicity | -CH₂(CH₂)₄CH₃ (hexyl), -C(CH₃)₃ (tert-butyl) | Increase in nonpolar solvents (e.g., hexane, toluene) | Increases the nonpolar surface area of the molecule. |
| Form a Salt | React with HCl | Significant increase in water solubility | Forms an ionic pyridinium (B92312) or ammonium (B1175870) salt. |
By applying these principles of structural modification, the chemical reactivity and physical properties of this compound can be systematically and predictably tailored to meet the demands of a wide range of chemical applications.
Future Directions and Emerging Research Avenues
Development of Novel Synthetic Routes with Enhanced Sustainability
The pursuit of green chemistry principles is a cornerstone of modern synthetic chemistry. Future research into the synthesis of Pyridin-4-ylmethyl-thiophen-2-ylmethylamine will likely focus on developing more environmentally benign and efficient methods. This includes the exploration of catalytic systems that minimize waste and energy consumption. For instance, the use of earth-abundant metal catalysts in cross-coupling reactions could replace traditional, more hazardous reagents.
Furthermore, the implementation of flow chemistry presents a significant opportunity for sustainable synthesis. Continuous flow processes can offer improved reaction control, enhanced safety, and higher yields compared to traditional batch methods. The in-situ generation of reactive intermediates, a technique that can be safely managed in flow reactors, could also be a key strategy for the synthesis of this compound and its analogues.
Table 1: Comparison of Potential Synthetic Route Metrics
| Metric | Traditional Batch Synthesis | Proposed Sustainable Route |
|---|---|---|
| Solvent | Chlorinated solvents | Greener solvents (e.g., ethanol, water) |
| Catalyst | Stoichiometric reagents | Catalytic amounts of earth-abundant metals |
| Energy Input | High-temperature reflux | Lower temperature, microwave, or flow |
| Waste Generation | Significant byproducts | Minimized waste, atom economy focus |
| Safety | Handling of hazardous reagents | In-situ generation, closed-loop system |
Integration of Artificial Intelligence and Machine Learning in Reaction Prediction and Optimization
These computational tools can analyze extensive reaction databases to recognize patterns and build predictive models. nih.gov By inputting the structures of the desired product and potential starting materials, machine learning algorithms can suggest optimal catalysts, solvents, and temperatures, thereby reducing the need for extensive empirical screening and accelerating the development process. jetir.orgsoton.ac.uk
Table 2: Illustrative AI/ML Parameters for Synthesis Optimization
| Parameter | Input Variable | Predicted Output |
|---|---|---|
| Reactant A | Pyridin-4-ylmethanamine | Reaction Yield (%) |
| Reactant B | 2-(chloromethyl)thiophene | Product Purity (%) |
| Catalyst | Palladium-based, Nickel-based | Optimal Reaction Time (hours) |
| Solvent | Toluene, DMF, Acetonitrile (B52724) | Byproduct Formation (%) |
| Temperature | 25°C - 120°C | |
Exploration of this compound Analogues in Fundamental Chemical Research
The systematic exploration of structural analogues of this compound is a critical area for future research. By modifying the substitution patterns on both the pyridine (B92270) and thiophene (B33073) rings, chemists can fine-tune the electronic and steric properties of the molecule. This can lead to the discovery of new compounds with enhanced or entirely novel functionalities.
For example, the introduction of electron-donating or electron-withdrawing groups can modulate the compound's coordination properties, making it a versatile ligand for the development of new catalysts or functional materials. The synthesis and characterization of a library of analogues will provide valuable structure-activity relationship (SAR) data, which is fundamental to rational molecular design.
Advanced Characterization Techniques for In-Situ Reaction Monitoring
To gain deeper insights into the reaction mechanisms and kinetics of the synthesis of this compound, the application of advanced in-situ characterization techniques is essential. Spectroscopic methods such as in-situ NMR and Raman spectroscopy can provide real-time information on the concentration of reactants, intermediates, and products throughout the course of a reaction.
These techniques, when coupled with kinetic modeling, can elucidate complex reaction pathways and identify rate-limiting steps. This detailed understanding is invaluable for optimizing reaction conditions to improve efficiency and minimize the formation of impurities. The data obtained from in-situ monitoring can also provide a feedback loop for the refinement of AI and machine learning models for reaction prediction.
Q & A
Basic Research Questions
Q. What are the key synthetic routes for Pyridin-4-ylmethyl-thiophen-2-ylmethylamine, and how are reaction conditions optimized?
- Methodological Answer : The compound can be synthesized via reductive amination between pyridin-4-ylmethylamine and thiophen-2-ylmethylaldehyde. Critical parameters include solvent choice (e.g., methanol or ethanol), temperature control (25–60°C), and catalysts like palladium or copper under inert atmospheres. Evidence from analogous heterocyclic amine syntheses suggests that optimizing stoichiometric ratios and purification via column chromatography enhances yield .
- Characterization : Post-synthesis, validate purity using TLC (Rf analysis) and confirm structure via / NMR, IR, and mass spectrometry. Full experimental protocols, including solvent systems and spectral assignments, should follow standardized reporting guidelines .
Q. Which spectroscopic and crystallographic techniques are essential for structural validation?
- Methodological Answer :
- NMR/IR : Assign peaks to distinguish aromatic protons (pyridine/thiophene rings) and amine groups. For example, signals near δ 8.5 ppm indicate pyridinyl protons, while thiophene protons appear at δ 6.5–7.5 ppm .
- X-ray Crystallography : Resolve molecular conformation and intermolecular interactions (e.g., hydrogen bonding, π-stacking). Use Mercury software for void visualization and packing similarity analysis against Cambridge Structural Database (CSD) entries .
Advanced Research Questions
Q. How can computational tools resolve contradictions in spectroscopic or crystallographic data?
- Methodological Answer :
- Database Mining : Cross-reference experimental NMR/IR data with CSD entries (e.g., pyridine/thiophene derivatives) to identify outliers or confirm assignments. For crystallographic discrepancies, use Mercury’s Materials Module to compare intermolecular motifs (e.g., H-bonding patterns) .
- DFT Calculations : Simulate NMR chemical shifts or optimize crystal packing using Gaussian or ORCA software. Validate against experimental data to resolve ambiguities in tautomerism or stereochemistry .
Q. What strategies improve yield and selectivity in multi-step syntheses involving this compound?
- Methodological Answer :
- Catalyst Screening : Test transition-metal catalysts (e.g., Pd/C, CuI) for coupling reactions. For example, Pd-mediated Suzuki-Miyaura coupling could introduce substituents to the pyridine ring .
- Solvent Optimization : Use high-throughput screening (HTS) to evaluate polar aprotic solvents (DMF, DMSO) vs. non-polar alternatives (toluene). Solvent polarity impacts reaction rates and byproduct formation .
- Flow Chemistry : Implement continuous flow reactors for hazardous steps (e.g., CS addition) to enhance safety and scalability .
Q. How does structural modification of this compound influence its bioactivity or material properties?
- Methodological Answer :
- Functional Group Introduction : Add electron-withdrawing groups (e.g., -CF) to the pyridine ring to modulate electronic properties. Compare bioactivity (e.g., enzyme inhibition) using assays like SPR or fluorescence polarization .
- Crystallographic Analysis : Modify substituents and analyze Hirshfeld surfaces to quantify interaction changes (e.g., C-H···π vs. π-π stacking). Use Mercury to visualize packing efficiency in materials science applications .
Data Contradiction Analysis
Q. How should researchers address conflicting NMR data for amine protons in derivatives of this compound?
- Methodological Answer :
- Variable Temperature (VT) NMR : Perform experiments at 25–60°C to detect dynamic processes (e.g., amine inversion) causing signal broadening.
- pH-Dependent Studies : Adjust solvent pH (DO/CDOD) to observe proton exchange effects. For example, amine proton signals may split in acidic conditions due to protonation .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
